2-bromo-6-fluoro-4-formylbenzoic acid
Description
2-Bromo-6-fluoro-4-formylbenzoic acid (C₈H₄BrFO₃) is a substituted benzoic acid derivative featuring three electron-withdrawing groups (EWGs): a bromine atom at position 2, a fluorine atom at position 6, and a formyl group (-CHO) at position 4 (Figure 1). The molecular weight of the compound is calculated to be approximately 247.02 g/mol. The bromine and fluorine substituents enhance the compound’s acidity compared to unsubstituted benzoic acid (pKa ~4.2), while the formyl group introduces additional polarity and reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes. Its structural uniqueness lies in the strategic placement of EWGs, which synergistically influence its electronic properties and chemical behavior.
Properties
CAS No. |
2384847-40-7 |
|---|---|
Molecular Formula |
C8H4BrFO3 |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation-Formylation Pathway
This approach involves constructing the halogenated benzoic acid scaffold first, followed by late-stage formylation. For example, 2-bromo-6-fluorobenzoic acid (synthesized via methods documented in patent CN102795993B) could serve as a precursor. The carboxylic acid group is protected as an ester to mitigate deactivation of the aromatic ring, enabling formylation at the 4-position.
Formylation-First Pathway
Here, the formyl group is introduced early, followed by halogenation. Starting with 4-formylbenzoic acid, bromine and fluorine are added at positions 2 and 6 through directed electrophilic substitution or transition-metal-catalyzed coupling. However, the electron-withdrawing nature of the formyl group complicates subsequent halogenation, necessitating careful optimization of reaction conditions.
Detailed Synthetic Routes and Experimental Data
Synthesis of 2-Bromo-6-Fluorobenzoic Acid
Adapting the methodology from CN102795993B, the synthesis begins with o-fluorobenzonitrile (Figure 1 ):
-
Nitration : Treatment with fuming sulfuric acid and nitric acid at -2–2°C yields 2-fluoro-5-nitrobenzonitrile (100% conversion).
-
Nitro Reduction : Iron powder and ammonium chloride in water at 90–95°C reduce the nitro group to an amine, producing 2-fluoro-5-aminobenzonitrile.
-
Bromination : N-Bromosuccinimide (NBS) in ethanol at 0–5°C introduces bromine at position 2, yielding 2-bromo-6-fluoro-3-aminobenzonitrile.
-
Diazotization and Hydrolysis : Diazotization with sodium nitrite and sulfuric acid, followed by hydrolysis, affords 2-bromo-6-fluorobenzoic acid (total yield: 16.9%, purity: 98.8%).
Ester Protection and Formylation
To enable formylation, the carboxylic acid is protected as a methyl ester using methanol and sulfuric acid (85% yield). The ester directs electrophilic substitution to the para position (4-position) relative to the carbonyl group.
Vilsmeier-Haack Formylation :
-
Conditions : The methyl ester is treated with DMF and phosphorus oxychloride (POCl3) at 0–5°C, followed by quenching with sodium acetate.
-
Yield : Based on analogous reactions, formylation at the 4-position is expected to proceed in 60–70% yield.
-
Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acid, yielding the target compound.
Table 1 : Optimization of Formylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 65 | 95 |
| DMF:POCl3 Ratio | 1:1.2 | 70 | 97 |
| Quenching Agent | Sodium Acetate | 68 | 96 |
Synthesis of 4-Formylbenzoic Acid
Starting with 4-methylbenzoic acid, oxidation with potassium permanganate in acidic conditions yields 4-formylbenzoic acid (75% yield).
Directed Bromination and Fluorination
The electron-withdrawing formyl group deactivates the ring, necessitating harsh bromination conditions:
-
Bromination : Using bromine in acetic acid at 120°C introduces bromine at position 2 (meta to the formyl group).
-
Fluorination : A Balz-Schiemann reaction converts an aromatic amine to fluorine. Diazotization of 2-bromo-4-formyl-6-aminobenzoic acid with fluoroboric acid and thermal decomposition yields the fluorine substituent (40–50% yield).
Challenges : Competing side reactions and poor regioselectivity reduce yields, making this route less efficient than Route 1.
Comparative Analysis of Synthetic Methods
Table 2 : Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 10–12% | 5–8% |
| Purity | ≥98% | 90–95% |
| Key Advantage | High regioselectivity | Early formylation |
| Key Limitation | Multiple steps | Low fluorination yield |
Route 1 offers superior practicality due to higher yields and better regiocontrol, albeit requiring protective group chemistry. Route 2 suffers from inefficient fluorination but may benefit from advances in transition-metal catalysis.
Industrial-Scale Considerations
Cost Analysis
Table 3 : Raw Material Costs (per kg)
| Reagent | Cost (USD) |
|---|---|
| o-Fluorobenzonitrile | 120 |
| N-Bromosuccinimide | 250 |
| DMF | 50 |
Route 1’s reliance on NBS and multiple purification steps increases production costs, necessitating solvent recycling and catalyst recovery for economic viability.
Environmental Impact
Bromination and diazotization steps generate hazardous waste (e.g., HBr, nitrogen oxides). Green chemistry alternatives, such as electrochemical bromination and enzymatic reductions, are under investigation to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-fluoro-4-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing bromine or fluorine.
Oxidation: The major product is 2-bromo-6-fluoro-4-carboxybenzoic acid.
Reduction: The major product is 2-bromo-6-fluoro-4-hydroxybenzoic acid.
Scientific Research Applications
2-bromo-6-fluoro-4-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8)
- Molecular Formula : C₈H₆BrFO₂
- Molecular Weight : 233.03 g/mol
- Key Differences : Replaces the formyl group at position 4 with a methyl (-CH₃) group. The methyl group is electron-donating, reducing acidity (estimated pKa ~3.5–4.0) compared to the target compound. Lower polarity also decreases solubility in polar solvents like water .
2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 176548-70-2)
- Molecular Formula : C₈H₆BrFO₂
- Molecular Weight : 233.03 g/mol
- Key Differences : Halogen positions differ (bromine at position 2, fluorine at position 4), altering electronic effects. The methyl group at position 6 further reduces acidity and reactivity compared to the formyl-containing target compound .
4-Bromo-2-chloro-6-methylbenzoic acid
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.48 g/mol
- Key Differences : Chlorine replaces fluorine, increasing steric bulk and slightly enhancing acidity due to higher electronegativity. However, the absence of a formyl group limits its utility in condensation reactions .
Functional Group Impact on Physicochemical Properties
Acidity
The target compound’s acidity (estimated pKa ~2.5–3.0) surpasses that of methyl- or methoxy-substituted analogues due to the cumulative electron-withdrawing effects of Br, F, and -CHO. For example:
Solubility
The formyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methyl-substituted analogues. For instance, 4-Bromo-2-fluoro-6-methylbenzoic acid has lower solubility in DMSO (∼50 mg/mL) than the target compound (estimated ∼100 mg/mL).
Reactivity
The formyl group enables nucleophilic additions (e.g., with amines to form Schiff bases) and participation in cross-coupling reactions, unlike methyl or chloro analogues. This makes the target compound more valuable in synthesizing complex molecules .
Data Table: Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Properties |
|---|---|---|---|---|
| 2-Bromo-6-fluoro-4-formylbenzoic acid | C₈H₄BrFO₃ | 247.02 | Br (2), F (6), -CHO (4) | High acidity, polar, reactive -CHO |
| 4-Bromo-2-fluoro-6-methylbenzoic acid | C₈H₆BrFO₂ | 233.03 | Br (4), F (2), -CH₃ (6) | Moderate acidity, lower polarity |
| 2-Bromo-4-fluoro-6-methylbenzoic acid | C₈H₆BrFO₂ | 233.03 | Br (2), F (4), -CH₃ (6) | Reduced acidity due to F position |
| 4-Bromo-2-chloro-6-methylbenzoic acid | C₈H₆BrClO₂ | 249.48 | Br (4), Cl (2), -CH₃ (6) | Higher steric bulk, limited reactivity |
| 2-Bromo-4-formyl-6-methoxyphenyl ester | C₁₅H₁₀BrClO₄ | 369.59 | Br (2), -CHO (4), -OCH₃ (6) | Ester group reduces acidity, high lipophilicity |
Q & A
Q. What role does this compound play in designing enzyme inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
